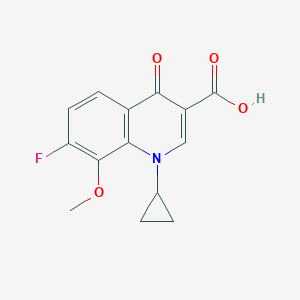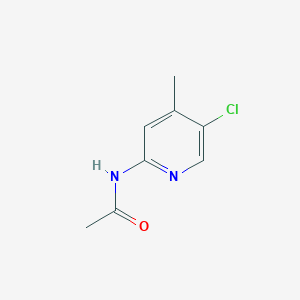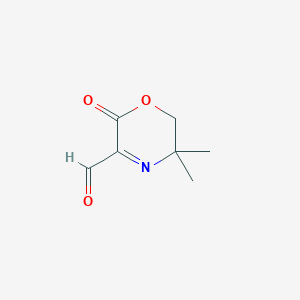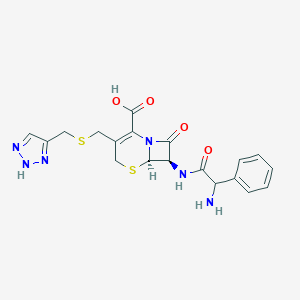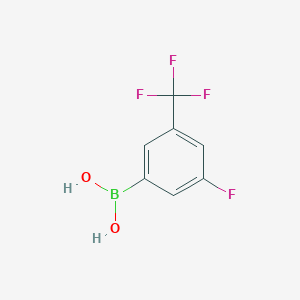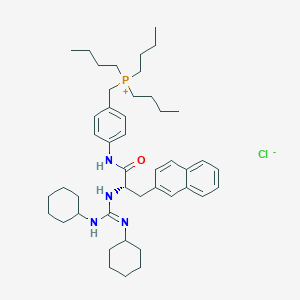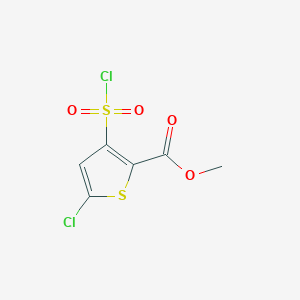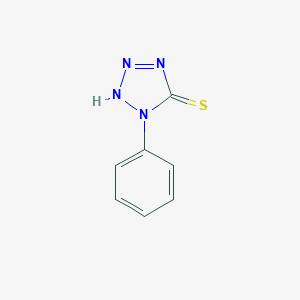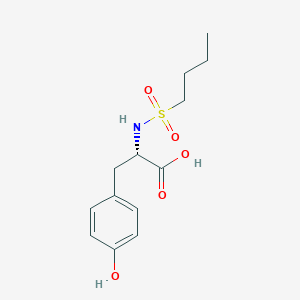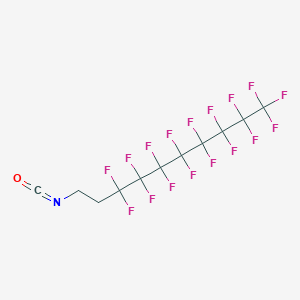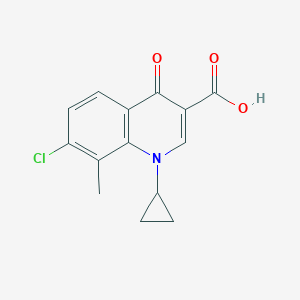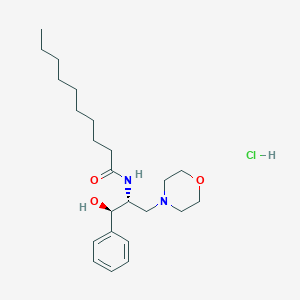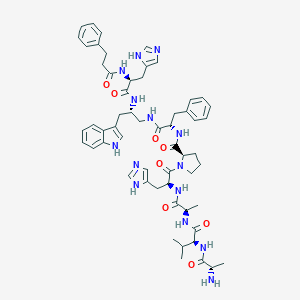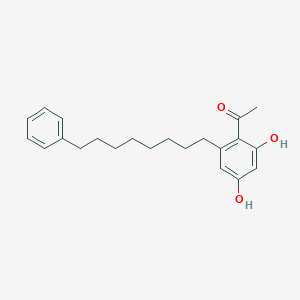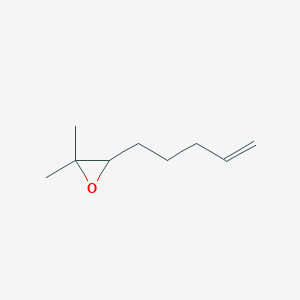
2,2-Dimethyl-3-(4-pentenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(4-pentenyl)oxirane, also known as limonene epoxide, is a cyclic organic compound that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It is a colorless liquid with a pleasant odor and is widely used in the food, fragrance, and pharmaceutical industries. In
Scientific Research Applications
Limonene epoxide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a natural insecticide.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also work by disrupting the cell membrane of bacteria and other microorganisms.
Biochemical And Physiological Effects
Limonene epoxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and may have potential as a treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer effects, and may be useful in the development of new cancer therapies. In addition, 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide has been shown to have anti-microbial effects, and may be useful in the development of natural insecticides.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is a natural compound that is readily available. It is also relatively easy to synthesize, and is not toxic to humans or animals at low concentrations. However, one limitation of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is not very stable, and can degrade over time. This can make it difficult to use in long-term studies.
Future Directions
There are a number of potential future directions for research on 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide. One area of interest is its potential use as a natural insecticide. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide, and to determine its safety and efficacy in humans.
Synthesis Methods
Limonene epoxide can be synthesized through the epoxidation of 2,2-Dimethyl-3-(4-pentenyl)oxirane, which is a terpene found in citrus fruits. The most common method for synthesizing 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is through the use of hydrogen peroxide and acetic acid. The reaction is carried out at room temperature and atmospheric pressure, and the yield of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is typically around 70%.
properties
CAS RN |
157474-64-1 |
|---|---|
Product Name |
2,2-Dimethyl-3-(4-pentenyl)oxirane |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
Canonical SMILES |
CC1(C(O1)CCCC=C)C |
synonyms |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



